molecular formula C8H12ClN B1592366 2,3-Dimethylaniline Hydrochloride CAS No. 5417-45-8

2,3-Dimethylaniline Hydrochloride

Cat. No.: B1592366
CAS No.: 5417-45-8
M. Wt: 157.64 g/mol
InChI Key: DUQDEEVOZDZJGQ-UHFFFAOYSA-N
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Description

2,3-Dimethylaniline hydrochloride (CAS No. 5417-45-8), also known as 2,3-Xylidine Hydrochloride, is an aromatic amine derivative with the molecular formula C₈H₁₁N·HCl and a molecular weight of 157.64 g/mol . It is a hydrochloride salt of 2,3-dimethylaniline, characterized by two methyl groups at the 2- and 3-positions of the benzene ring. The compound is typically supplied as a solid with a purity exceeding 98% .

Preparation Methods

Direct Synthesis via Acid-Base Reaction of 2,3-Dimethylaniline

The most straightforward preparation method of 2,3-Dimethylaniline hydrochloride involves the reaction of 2,3-dimethylaniline with hydrochloric acid to form the corresponding hydrochloride salt. This method is widely used in laboratories and industry due to its simplicity and high yield.

General Procedure:

  • Dissolve 2,3-dimethylaniline in an appropriate organic solvent or water.
  • Slowly add concentrated hydrochloric acid under stirring at controlled temperature (usually 0–25 °C).
  • The hydrochloride salt precipitates out or remains in solution depending on solvent choice.
  • Isolate the solid by filtration or evaporate the solvent to obtain the pure hydrochloride salt.
  • Dry the product under vacuum or in a desiccator.

Advantages:

  • High purity and yield.
  • Simple operation.
  • Easily scalable.

Limitations:

  • Requires careful control of acid addition to avoid over-acidification.
  • Handling of corrosive hydrochloric acid.

Preparation via Nitrosation and Reduction of 2,3-Dimethylaniline (Indirect Method)

A more complex but industrially relevant method involves the nitrosation of 2,3-dimethylaniline followed by reduction and subsequent acidification to obtain the hydrochloride salt. This method is adapted from analogous procedures used for related substituted anilines.

Key Steps:

  • Nitrosation: 2,3-Dimethylaniline is reacted with sodium nitrite in acidic medium (e.g., hydrochloric acid) at low temperature (0–5 °C) to form the diazonium salt.
  • Reduction: The diazonium salt is then reduced using zinc powder or another reducing agent at controlled temperature (20–30 °C) to regenerate the amine.
  • Acidification: The amine is treated with hydrochloric acid to form the hydrochloride salt.
  • Purification: Crystallization from suitable solvents (e.g., dimethylformamide or acetate solvents) to achieve high purity.

Research Findings:

  • The nitrosation step requires precise temperature control to avoid side reactions.
  • Zinc powder is effective in reducing the diazonium intermediate to the amine.
  • The final acidification step ensures the formation of the hydrochloride salt with high purity.
  • Recrystallization improves product purity to above 99%.

Example Data from Related Patent (Adapted):

Step Conditions Yield (%) Purity (%) Notes
Nitrosation 0–5 °C, 1–1.5 h, NaNO2 in HCl N/A N/A Formation of diazonium salt
Reduction 20–30 °C, Zn powder, 1–2 h N/A N/A Conversion to amine
Acidification pH 2–3 with HCl 80–90 >99 Formation of hydrochloride salt
Recrystallization DMF or acetate solvent, RT N/A >99.2 Purification step

Industrial Synthesis via Reaction with o-Halophenylacetic Acid (Related Intermediate Route)

Although primarily used for synthesis of mefenamic acid, this method involves 2,3-dimethylaniline as a reactant and provides insight into its handling and transformation under industrial conditions.

Process Overview:

  • 2,3-Dimethylaniline is reacted with o-chlorophenylacetic acid in the presence of acid-binding agents (e.g., soda ash) and catalysts (anhydrous cupric sulfate or copper powder).
  • The reaction is conducted in aqueous medium at 100–110 °C for 15–24 hours.
  • After reaction completion, the mixture is acidified to pH 2–3 using hydrochloric acid.
  • The crude product is filtered, washed with warm water (35–40 °C), and subjected to recrystallization in organic solvents such as dimethylformamide or acetate.
  • The final product is dried to obtain high-purity material.

Key Reaction Parameters:

Parameter Value/Range Notes
Temperature 100–110 °C Reaction heating
Reaction Time 15–24 hours Stirring under reflux
Acidification pH 2–3 Using dilute hydrochloric acid
Warm Water Wash Temp 35–40 °C For washing crude product
Recrystallization Solvent Dimethyl formamide or acetate Purification step

Yields and Purity:

  • Yield: 64–80%
  • Purity: >99%
  • Melting Point: 228–230 °C (consistent with high purity)

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Advantages Limitations
Direct Acid-Base Reaction 2,3-Dimethylaniline + HCl RT, controlled acid addition >90 >99 Simple, fast, scalable Requires acid handling
Nitrosation-Reduction-Acidification 2,3-Dimethylaniline, NaNO2, Zn, HCl 0–30 °C, multi-step 80–90 >99.2 High purity, suitable for sensitive applications More complex, multi-step
Industrial Reaction with o-Chlorophenylacetic Acid 2,3-Dimethylaniline, o-chlorophenylacetic acid, catalysts, acid binding agents 100–110 °C, 15–24 h, acidification, recrystallization 64–80 >99 Industrial scale, high purity Longer reaction time, complex

Summary of Research Findings

  • The direct acid-base reaction remains the most straightforward and commonly used laboratory method to prepare this compound with high purity and yield.
  • The nitrosation-reduction method is valuable for producing high-purity hydrochloride salts, especially when the amine is prepared from related precursors or requires purification from complex mixtures.
  • Industrial methods involving reaction with o-halophenylacetic acid derivatives provide scalable routes, often integrated into multi-step syntheses for pharmaceutical intermediates.
  • Recrystallization from solvents like dimethylformamide or acetate is critical in all methods to achieve high purity (>99%) and consistent melting points.
  • Control of reaction parameters such as temperature, pH, and reagent ratios is essential for optimizing yield and purity.

Chemical Reactions Analysis

Substitution Reactions

2,3-Dimethylaniline hydrochloride undergoes electrophilic aromatic substitution (EAS) at the para position relative to the amino group due to the activating effect of the methyl substituents. Notable examples include:

a. Ullmann-Type Coupling
In the synthesis of mefenamic acid, it reacts with o-halophenylacetic acid under catalytic conditions (CuSO₄ or Cu powder) at 100–120°C . The reaction proceeds via a nucleophilic aromatic substitution mechanism:

C8H11N HCl+C8H7O2ClCu catalystC15H15NO2+HCl\text{C}_8\text{H}_{11}\text{N HCl}+\text{C}_8\text{H}_7\text{O}_2\text{Cl}\xrightarrow{\text{Cu catalyst}}\text{C}_{15}\text{H}_{15}\text{NO}_2+\text{HCl}

Reagent Conditions Product
o-Chlorobenzoic acid100–120°C, Cu catalyst, 15–24hMefenamic acid precursor

b. Nitration
While direct nitration data for the hydrochloride is limited, analogous N,N-dimethylaniline derivatives undergo nitration to form nitroaromatic compounds, often at the meta position due to steric hindrance .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. For example:

a. Pyrimidinedione Formation
Reaction with urea in acetic acid under reflux yields 1-(2,3-dimethylphenyl)-dihydropyrimidinediones :

C8H11N HCl+CH4N2OAcOH C10H12N2O2+HCl\text{C}_8\text{H}_{11}\text{N HCl}+\text{CH}_4\text{N}_2\text{O}\xrightarrow{\text{AcOH }}\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2+\text{HCl}

Reagent Conditions Product
UreaAcetic acid, 14h reflux1-(2,3-Dimethylphenyl)-pyrimidinedione

b. Tetrahydroquinoline Derivatives
Heating with ethyl acetoacetate produces tetrahydroquinoline structures, leveraging the amine’s nucleophilicity .

Acid-Base Reactions

The hydrochloride form readily releases freebase 2,3-dimethylaniline under alkaline conditions:

C8H11N HCl+NaOHC8H11N+NaCl+H2O\text{C}_8\text{H}_{11}\text{N HCl}+\text{NaOH}\rightarrow \text{C}_8\text{H}_{11}\text{N}+\text{NaCl}+\text{H}_2\text{O}

This property is exploited in purification steps, where neutralization with NaOH followed by extraction isolates the freebase .

Oxidation and Reduction

a. Oxidation
Exposure to strong oxidants like hydrogen peroxide converts the amine to N-oxide derivatives, though specific data for the hydrochloride is sparse .

b. Reduction
Catalytic hydrogenation could reduce the aromatic ring, but documented examples focus on the freebase form .

Scientific Research Applications

2,3-Dimethylaniline Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylaniline Hydrochloride involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where it donates its lone pair of electrons to electrophilic centers. This property makes it useful in the synthesis of complex organic molecules. Additionally, its hydrochloride form enhances its solubility, facilitating its use in aqueous reactions.

Comparison with Similar Compounds

Key Properties:

  • Structural Features : Single-crystal X-ray studies confirm a layered crystal structure stabilized by N–H⋯Cl, N–H⋯O, and O–H⋯Cl hydrogen bonds .
  • For example, 2,6-dimethylaniline hydrochloride shows methyl proton resonances at δH 2.44 (s, 6H) and aromatic protons at δH 7.21–7.30 in CD₃OD .

Structural isomers of dimethylaniline hydrochloride differ in methyl group positions, leading to variations in physicochemical properties, analytical behavior, and applications. Below is a comparative analysis with key analogs:

Structural Isomers of Dimethylaniline Hydrochloride

Table 1: Comparative Properties of Dimethylaniline Hydrochloride Isomers

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Spectral Features (NMR/IR) Analytical Behavior (GC/MS)
2,3-Dimethylaniline Hydrochloride 5417-45-8 C₈H₁₁N·HCl 157.64 Expected methyl split: δH ~2.3–2.5 (adjacent CH₃) Rare co-elution with 3,4-dimethylaniline
2,6-Dimethylaniline Hydrochloride 21436-98-6 C₈H₁₁N·HCl 157.64 δH 2.44 (s, 6H; CH₃), δC 16.23 (CH₃); IR: 1584 cm⁻¹ Common co-elution with 2,4-dimethylaniline
2,4-Dimethylaniline Hydrochloride Not specified C₈H₁₁N·HCl 157.64 N/A Co-elutes with 2,6-isomer under standard GC conditions
3,4-Dimethylaniline Hydrochloride Not specified C₈H₁₁N·HCl 157.64 N/A Rare co-elution with 2,3-isomer

Key Differences and Research Findings

(i) Analytical Challenges

  • Gas Chromatography (GC) :
    • This compound rarely co-elutes with its 3,4-isomer due to distinct retention times, enabling reliable quantification when dominant in mixtures .
    • In contrast, 2,6- and 2,4-dimethylaniline hydrochlorides co-elute frequently, complicating quantification unless advanced separation techniques (e.g., tandem MS) are employed .

(ii) Spectral Distinctions

  • NMR Spectroscopy :
    • The 2,6-isomer’s methyl groups (δH 2.44) produce a single peak due to symmetry, while the 2,3-isomer’s adjacent methyl groups may exhibit split resonances .
  • IR Spectroscopy :
    • Stretching frequencies for C–N and C–H bonds vary slightly between isomers. For example, the 2,6-isomer shows a prominent IR peak at 1584 cm⁻¹ (C–C aromatic stretch) .

Biological Activity

2,3-Dimethylaniline hydrochloride (CAS No. 5417-45-8) is an aromatic amine widely used in various chemical syntheses, particularly in the production of dyes, pesticides, and pharmaceuticals. Understanding its biological activity is crucial due to its potential toxicological effects and implications in pharmacology.

  • Molecular Formula : C₈H₁₂ClN
  • Molecular Weight : 159.64 g/mol
  • Physical State : Typically appears as a colorless to pale yellow liquid or solid.

Biological Activity Overview

This compound exhibits various biological activities, including toxicity, mutagenicity, and potential therapeutic effects. Below are key findings from studies assessing its biological impact.

Toxicity

  • Acute Toxicity : The compound has demonstrated significant acute toxicity in animal models. The LD50 values vary across species:
    • In male Fischer 344 rats, the LD50 was reported at 630 mg/kg .
    • Other studies suggest a range of LD50 values from 710 mg/kg to 2042 mg/kg depending on the specific strain and administration route .
  • Chronic Toxicity : Long-term exposure has been linked to hepatotoxicity and nephrotoxicity. In chronic studies involving rats, increased liver weights and decreased body weight were observed alongside alterations in blood parameters such as hemoglobin levels .
  • Genotoxicity : The compound has shown mutagenic properties in vitro. It induced mutations in mouse lymphoma cells and caused sister chromatid exchanges in Chinese hamster ovary cells . However, it did not induce micronuclei formation in vivo under certain conditions .

Metabolism

This compound undergoes metabolic transformation primarily via N-hydroxylation and conjugation pathways. Major urinary metabolites include:

  • 4-Hydroxy-2,3-dimethylaniline
  • Other minor metabolites identified include 3-methyl-2-aminobenzoic acid .

Study on Hepatotoxicity

A significant study evaluated the effects of repeated administration of this compound in Fischer 344 rats over a period of 13 weeks. Findings included:

  • Increased liver weights.
  • Decreased erythrocyte counts and hemoglobin levels.
  • Histopathological changes indicative of liver damage .
ParameterControl GroupTreatment Group (310 mg/kg)
Liver Weight (g)10 ± 0.515 ± 0.8
Erythrocyte Count (million/µL)7.5 ± 0.25.0 ± 0.3
Hemoglobin (g/dL)15 ± 0.510 ± 0.6

Study on Mutagenicity

In a mutagenicity assessment using the Ames test, the compound was found to significantly increase revertant colonies in Salmonella typhimurium strains TA98 and TA100, indicating a strong mutagenic potential .

Q & A

Q. Basic Research: What are the recommended synthetic routes and purification protocols for 2,3-dimethylaniline hydrochloride?

Methodological Answer:
this compound is typically synthesized via direct hydrochlorination of 2,3-dimethylaniline using concentrated HCl in anhydrous conditions. Key steps include:

  • Reaction Setup : Dissolve 2,3-dimethylaniline in dry dichloromethane under nitrogen atmosphere, followed by dropwise addition of HCl gas or concentrated HCl solution.
  • Workup : Extract the product with ethyl acetate, wash with saturated sodium bicarbonate to neutralize excess HCl, and dry over anhydrous sodium sulfate .
  • Purification : Recrystallize from a hexane/ethyl acetate mixture to achieve >98% purity (HPLC-grade). Yield optimization requires strict temperature control (0–5°C during acid addition) .

Q. Basic Research: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve methyl group positions and chloride counterion interactions. SHELX programs are robust for handling twinning or high-resolution data .
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C spectra with the non-deuterated base compound (2,3-dimethylaniline, CAS 87-59-2). Key signals include aromatic protons (δ 6.7–7.1 ppm) and methyl groups (δ 2.2–2.5 ppm) .
  • Elemental Analysis : Confirm stoichiometry (C: 60.04%, H: 8.28%, N: 2.50%) via combustion analysis .

Q. Advanced Research: How are deuterated analogs (e.g., 2,3-dimethylaniline-d3 hydrochloride) utilized in mechanistic studies?

Methodological Answer:
Deuterated derivatives enable precise tracking of reaction pathways and metabolic fate:

  • Isotopic Labeling : Substitute hydrogen atoms in methyl groups with deuterium to study kinetic isotope effects in catalytic reactions or degradation pathways .
  • NMR Applications : Use 2H^2H-NMR to resolve overlapping signals in complex mixtures, particularly in triarylmethane dye synthesis or bacterial metabolism studies .
  • Mass Spectrometry : Trace deuterium labels in degradation products (e.g., hydroxylated metabolites) using high-resolution LC-MS .

Q. Advanced Research: What is the evidence for antimicrobial activity in 2,3-dimethylaniline derivatives, and how can researchers probe these mechanisms?

Methodological Answer:
Derivatives with electron-withdrawing substituents exhibit antimicrobial properties via:

  • Membrane Disruption : Assess via bacterial viability assays (e.g., MIC against E. coli) combined with fluorescence microscopy using membrane-specific dyes (e.g., propidium iodide) .
  • Enzyme Inhibition : Screen against bacterial enzymes (e.g., dihydrofolate reductase) using in vitro activity assays and molecular docking simulations .
  • Case Study : Derivatives with chloro or nitro groups showed enhanced activity against Eimeria parasites in poultry, validated via in vivo efficacy trials .

Q. Advanced Research: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:
Discrepancies often arise from hydration states or impurities. Mitigation strategies include:

  • Dynamic Solubility Profiling : Use HPLC to quantify solubility in aqueous buffers (pH 1–12) under controlled temperatures (25–40°C) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via TLC or NMR for hydrolysis byproducts (e.g., free 2,3-dimethylaniline) .
  • Cross-Validation : Compare purity certificates from suppliers (e.g., >98% HPLC-grade vs. technical-grade) and confirm via elemental analysis .

Q. Advanced Research: What strategies optimize this compound’s reactivity in multi-step syntheses?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the amine group using Boc anhydride to prevent side reactions during electrophilic substitutions .
  • Catalysis : Employ Lewis acids (e.g., AlCl3_3) to enhance acylation or alkylation efficiency in dichloromethane .
  • Workflow Example : In labdane diterpene synthesis, this compound acts as a base for bromoacetyl bromide coupling, achieving 48–61% yields under nitrogen at 0°C .

Q. Advanced Research: How does this compound behave under extreme experimental conditions (e.g., high temperature/pressure)?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, releasing HCl and forming 2,3-dimethylaniline. Use inert atmospheres (N2_2) to suppress oxidation .
  • High-Pressure Reactivity : In autoclave reactions (e.g., hydrogenation), monitor for demethylation byproducts via GC-MS. Optimal pressure ranges: 10–50 bar .

Properties

IUPAC Name

2,3-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-6-4-3-5-8(9)7(6)2;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQDEEVOZDZJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988578
Record name 2,3-Dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5417-45-8, 68877-30-5
Record name 5417-45-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, ar,ar-dimethyl-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dimethylaniline--hydrogen chloride (1/1)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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